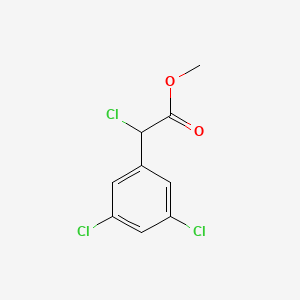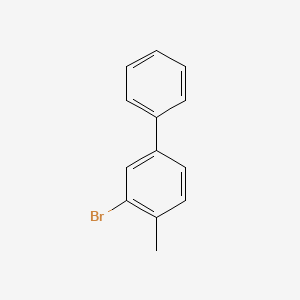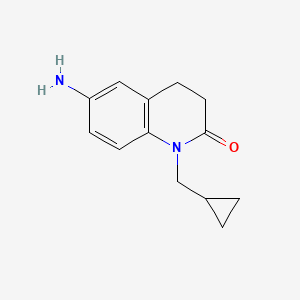
6-Amino-1-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinolin-2-one
Übersicht
Beschreibung
The compound “6-Amino-1-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinolin-2-one” is a derivative of quinolinone, which is a class of organic compounds with a structure similar to quinoline but containing a ketone functional group . The “6-Amino” indicates the presence of an amino group at the 6th position, and the “1-(cyclopropylmethyl)” suggests a cyclopropylmethyl group attached at the 1st position.
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a quinolinone core structure, with an amino group at the 6th position and a cyclopropylmethyl group at the 1st position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. The amino group could potentially form hydrogen bonds, influencing its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Facile Synthesis of Tetrahydropyrimidoquinoline Derivatives
A study highlighted the synthesis of tetrahydropyrimidoquinoline derivatives starting from 2-amino-4-phenyl-tetrahydroquinoline, showcasing the compound's versatility in organic synthesis and its reactivity towards various chemical reagents. These derivatives exhibited antimicrobial activity, suggesting their potential in therapeutic applications (Elkholy & Morsy, 2006).
Antimycobacterial Activities
Novel Fluoroquinolones with Antimycobacterial Properties
Research on novel fluoroquinolones derived from 1-(cyclopropyl/2,4-difluorophenyl/t-butyl)-1,4-dihydro-6-fluoro-7-(sub secondary amino)-4-oxoquinoline-3-carboxylic acids demonstrated potent in vitro and in vivo antimycobacterial activity against Mycobacterium tuberculosis and drug-resistant strains. These findings highlight the potential of such compounds in developing new treatments for tuberculosis (Senthilkumar et al., 2009).
Cyclopropanation and Molecular Complexity
Cyclopropane-Fused Tetrahydroquinolines
A novel method for the diastereoselective construction of cyclopropane-fused tetrahydroquinolines was reported, indicating the utility of these compounds in building complex molecular architectures. This synthesis approach is noteworthy for its high efficiency and functional group tolerance, demonstrating the compound's applicability in creating diverse molecular scaffolds (Wang et al., 2020).
Anticancer Activity
Substituted Tetrahydroisoquinolines as Anticancer Agents
The synthesis and evaluation of substituted 1,2,3,4-tetrahydroisoquinolines revealed potent anticancer activity against various cancer cell lines. This research underscores the importance of the tetrahydroquinoline scaffold in designing new anticancer drugs and the potential therapeutic applications of such compounds (Redda et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-amino-1-(cyclopropylmethyl)-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-11-4-5-12-10(7-11)3-6-13(16)15(12)8-9-1-2-9/h4-5,7,9H,1-3,6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOIXLXOSIYWCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)CCC3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1526350.png)
![6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one](/img/structure/B1526351.png)



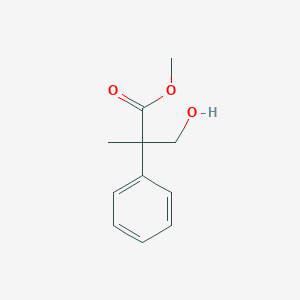
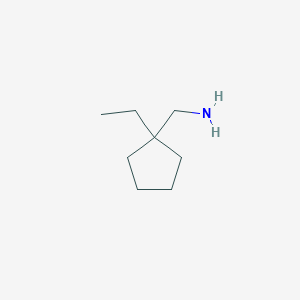
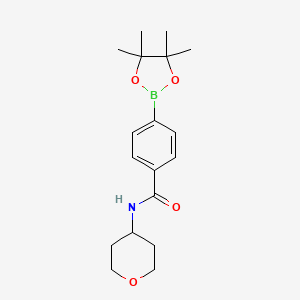
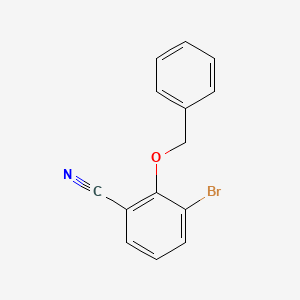
![1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1526367.png)

